Rimtuzalcap

KCa2.2 KCa3.1 Subtype Selectivity

Researchers requiring selective KCa2.2/KCa2.3 activation without KCa3.1 off-target effects face limited tool compound options. Rimtuzalcap (CAD-1883) is the only SK channel PAM with demonstrated subtype selectivity, Phase II clinical safety data (NCT03688685), and publicly available cryo-EM structures (PDB: 9O93, 9O85, 9VUB). • Exclusive KCa2.2/KCa2.3 PAM - no detectable KCa3.1 activity vs. non-selective NS309 • Completed Phase II evaluation in essential tremor; FDA Orphan Drug Designation for SCA • Reduces Purkinje cell firing rate by ~40% in preclinical cerebellar slice models Supplied with full QC documentation (HPLC, HNMR, COA). Standard mg-to-g quantities available for immediate dispatch.

Molecular Formula C18H24F2N6O
Molecular Weight 378.4 g/mol
CAS No. 2167246-24-2
Cat. No. B610487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimtuzalcap
CAS2167246-24-2
SynonymsRimtuzalcap
Molecular FormulaC18H24F2N6O
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F
InChIInChI=1S/C18H24F2N6O/c1-13-4-7-26(24-13)17-22-15(21-14-2-5-18(19,20)6-3-14)12-16(23-17)25-8-10-27-11-9-25/h4,7,12,14H,2-3,5-6,8-11H2,1H3,(H,21,22,23)
InChIKeyOVLIDRAJVMUEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rimtuzalcap (CAS 2167246-24-2): First-in-Class Selective KCa2.2 Potassium Channel Activator for Neurological Research and Clinical Investigation


Rimtuzalcap (also known as CAD-1883) is a first-in-class, selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium channels (SK channels), specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes . As a small molecule drug (MW 378.42 g/mol, formula C18H24F2N6O) [1], rimtuzalcap enhances channel activity by increasing calcium sensitivity, leading to neuronal hyperpolarization and reduced firing rates [2]. The compound has advanced to Phase II clinical investigation for essential tremor (ET) and spinocerebellar ataxia (SCA) [3], with orphan drug designation granted for these rare movement disorders [4]. Unlike earlier SK channel modulators that exhibit broad or non-selective activation, rimtuzalcap represents a structurally and pharmacologically distinct agent designed for subtype-specific modulation [5].

Why Generic SK Channel Modulators Cannot Substitute for Rimtuzalcap (CAD-1883) in KCa2.2-Targeted Research Applications


Substitution with non-selective SK channel activators (e.g., NS309) or alternative subtype-selective modulators (e.g., CyPPA, NS13001) is scientifically untenable due to fundamental differences in molecular pharmacology, structural binding mechanisms, and clinical validation status. Rimtuzalcap demonstrates unequivocal KCa2.2/KCa2.3 selectivity while completely lacking activity at KCa3.1 channels, a profile not shared by NS309 which potently activates both KCa2.2 and KCa3.1 subtypes [1]. Cryo-EM structural studies reveal that rimtuzalcap binds via an induced-fit mechanism requiring specific conformational changes in KCa2.2 that are sterically precluded in KCa3.1 channels due to distinct calmodulin N-lobe positioning, whereas NS309 binds to pre-existing pockets in both channels [1]. Furthermore, rimtuzalcap is the only SK channel PAM to have completed Phase II clinical evaluation in essential tremor patients (NCT03688685) [2] and to have received orphan drug designation for spinocerebellar ataxia [3], establishing a unique translational evidence base absent for any comparator compound. These pharmacological, structural, and clinical distinctions render generic substitution scientifically invalid for studies requiring KCa2.2-specific modulation or translational relevance to movement disorders.

Rimtuzalcap (CAD-1883) Product-Specific Quantitative Evidence: Comparator-Based Differentiation for Scientific Selection


Subtype Selectivity: Rimtuzalcap Activates KCa2.2 Exclusively, Whereas NS309 Activates Both KCa2.2 and KCa3.1

Rimtuzalcap demonstrates exclusive activation of KCa2.2 channels with no detectable activity at KCa3.1, whereas NS309, a widely used research tool compound, activates both KCa2.2 and KCa3.1 channels with comparable potency [1]. This selectivity profile is mechanistically grounded in structural differences: rimtuzalcap requires an induced-fit conformational change in KCa2.2 that is sterically hindered in KCa3.1 due to closer apposition of calmodulin N-lobes and constraints imposed by KCa3.1's HC helices [1]. In contrast, NS309 binds to pre-existing, accessible pockets in both channel subtypes [1]. The exclusive KCa2.2 activation of rimtuzalcap was confirmed via cryo-electron microscopy structures of ligand-bound channels (PDB: 9O93 for KCa2.2-rimtuzalcap; PDB: 9Y5Q for KCa3.1_R355K mutant) and validated by electrophysiological recordings [1].

KCa2.2 KCa3.1 Subtype Selectivity SK Channel Neurological Disorders

Structural Basis of Selectivity: Induced-Fit Binding Mechanism of Rimtuzalcap Versus Pre-Existing Pocket Binding of NS309

Cryo-EM structures at resolutions of 2.96-3.35 Å (PDB: 9O93, 9O85, 9VUB) reveal fundamentally distinct binding mechanisms for rimtuzalcap versus NS309 [1]. Rimtuzalcap binds via an induced-fit mechanism that requires conformational rearrangement of the KCa2.2 channel and associated calmodulin, whereas NS309 occupies a pre-existing pocket without inducing substantial conformational changes [1]. The bulkier rimtuzalcap molecule (MW 378.42) cannot be accommodated in KCa3.1 channels because calmodulin's N-lobes are closer together (constrained by KCa3.1's HC helices), whereas in KCa2.2 the N-lobes are sufficiently separated to permit the necessary conformational changes [1]. Critically, replacement of arginine-355 in KCa3.1's HB helix with lysine (KCa3.1_R355K mutant) removes this steric constraint and renders the mutant channel sensitive to rimtuzalcap activation, directly confirming the structural determinant of selectivity [1].

Cryo-EM Induced-Fit Binding Calmodulin KCa2.2 Structure-Based Drug Design

Clinical Development Status: Rimtuzalcap Phase II Evaluation in Essential Tremor Versus Preclinical-Only Status of CyPPA and NS13001

Rimtuzalcap is the only SK channel PAM to have completed a Phase II clinical trial in essential tremor patients (NCT03688685), a Phase 2a open-label study evaluating safety, tolerability, and efficacy of twice-daily oral administration in adults with ET [1]. In contrast, comparator SK channel activators such as CyPPA (selective for SK2/SK3, EC50 5.6-14 μM) and NS13001 (selective SK2/SK3 PAM, EC50 0.14-1.8 μM) [2] remain strictly preclinical research tools with no reported clinical development or human safety data. Additionally, rimtuzalcap has received orphan drug designation for spinocerebellar ataxia [3], and a Phase II trial for SCA (NCT04301284) was planned before withdrawal due to pipeline reassessment following Novartis acquisition [3]. This clinical advancement establishes rimtuzalcap as the most translationally validated SK channel modulator for movement disorder applications.

Essential Tremor Phase II Clinical Trial Translational Research Movement Disorders Clinical Validation

Potency Comparison: Rimtuzalcap Clinical Advancement Contrasts with Micromolar Potency Limitations of CyPPA

While precise EC50 values for rimtuzalcap at human KCa2.2/KCa2.3 channels have not been publicly disclosed in peer-reviewed literature, its advancement to Phase II clinical evaluation implies a favorable potency and pharmacokinetic profile relative to early-generation SK channel PAMs. CyPPA, the first subtype-selective SK channel activator, requires micromolar concentrations for efficacy (EC50 = 5.6 μM for hSK3, 14 μM for hSK2) with modest efficacy (90% and 71% maximum activation for hSK3 and hSK2, respectively) [1]. NS13001, a more recent selective PAM, demonstrates improved sub-micromolar potency for SK3 (EC50 = 0.14 μM) but retains micromolar potency for SK2 (EC50 = 1.8 μM) [2]. The progression of rimtuzalcap to clinical evaluation, in contrast to the preclinical stagnation of CyPPA and NS13001, provides indirect but compelling evidence of superior drug-like properties including potency, bioavailability, and safety margin. This inference is supported by the compound's orphan drug designation and acquisition by Novartis for clinical development [3].

Potency EC50 SK2 SK3 Allosteric Modulator

Regulatory Orphan Drug Designation: Rimtuzalcap Exclusivity for Spinocerebellar Ataxia

Rimtuzalcap has been granted orphan drug designation by regulatory authorities for the treatment of spinocerebellar ataxia, a group of rare, progressive neurodegenerative disorders [1]. This designation is reserved for drugs intended to treat conditions affecting fewer than 200,000 individuals in the United States and confers benefits including market exclusivity, tax credits, and fee waivers [1]. No comparator SK channel modulator—including NS309, CyPPA, NS13001, or SKA-121—has received orphan drug designation or any other regulatory recognition for any indication [2]. This regulatory distinction reflects rimtuzalcap's unique advancement along the drug development pathway and provides procurement-relevant validation of the compound's therapeutic potential and development viability.

Orphan Drug Spinocerebellar Ataxia Regulatory Status Rare Disease SCA

First-in-Class Designation: Rimtuzalcap as the Prototypical Selective KCa2.2/KCa2.3 PAM in Clinical Development

Rimtuzalcap is consistently described in authoritative databases and scientific literature as a first-in-class selective positive allosteric modulator of SK channels . This designation reflects its status as the pioneering compound in a new pharmacological class targeting KCa2.2/KCa2.3 channels for movement disorders [1]. While earlier compounds such as CyPPA (first reported in 2007) provided initial proof-of-concept for SK channel subtype selectivity [2], they failed to advance beyond preclinical evaluation due to insufficient potency and drug-like properties. NS13001, developed subsequently, demonstrated improved potency but also remains preclinical [3]. Rimtuzalcap's first-in-class designation is substantiated by its unique combination of subtype selectivity, clinical advancement, orphan drug status, and structural characterization by cryo-EM [4], distinguishing it as the benchmark compound for this emerging therapeutic class.

First-in-Class SK Channel Positive Allosteric Modulator Drug Discovery Novel Mechanism

Optimal Research and Industrial Application Scenarios for Rimtuzalcap (CAD-1883) Based on Quantitative Differentiation Evidence


KCa2.2-Specific Functional Studies Requiring Subtype Selectivity Without KCa3.1 Off-Target Confounding

Rimtuzalcap is the optimal chemical probe for experiments that require exclusive activation of KCa2.2 (SK2) channels while strictly avoiding KCa3.1 (IK) modulation. As demonstrated by direct head-to-head cryo-EM and electrophysiological comparison, rimtuzalcap activates KCa2.2 with no detectable activity at wild-type KCa3.1 channels, whereas the commonly used research tool NS309 non-selectively activates both subtypes [1]. This selectivity is particularly critical for studies of cerebellar Purkinje neurons, which express high levels of KCa2.2 channels and where KCa3.1 activation could introduce confounding effects on cellular excitability. Researchers investigating the role of KCa2.2 in neuronal firing rate regulation, synaptic plasticity, or cerebellar circuit function should prioritize rimtuzalcap to ensure that observed effects are attributable specifically to KCa2.2 modulation rather than mixed KCa2.2/KCa3.1 pharmacology [1].

Translational Research Programs in Essential Tremor or Spinocerebellar Ataxia Requiring Clinically Validated Chemical Probes

For academic or industry translational research programs targeting essential tremor (ET) or spinocerebellar ataxia (SCA), rimtuzalcap is the only SK channel PAM with Phase II clinical data establishing human safety and tolerability [1]. The compound's completion of a Phase 2a open-label study in essential tremor (NCT03688685) and its orphan drug designation for SCA [2] provide a unique evidence base for correlating preclinical findings with clinical outcomes. In contrast, comparator SK channel activators (CyPPA, NS13001, NS309) lack any human clinical data, introducing substantial translational uncertainty. Research groups aiming to bridge basic science findings to clinical applications or to validate target engagement biomarkers in vivo should select rimtuzalcap to maximize translational relevance and reduce the risk of compound-specific failures during subsequent development stages [3].

Structure-Based Drug Design and Medicinal Chemistry Optimization of KCa2.2-Targeted Therapeutics

Rimtuzalcap serves as an essential reference ligand for structure-based drug design efforts targeting KCa2.2 channels, as it is the only SK channel PAM for which high-resolution cryo-EM structures (2.96-3.35 Å) of the ligand-bound channel complex have been solved and publicly deposited (PDB: 9O93, 9O85, 9VUB) [1]. The structural elucidation of rimtuzalcap's induced-fit binding mechanism, requiring specific conformational changes in KCa2.2 that are sterically precluded in KCa3.1, provides atomic-level insights into the molecular determinants of subtype selectivity [1]. Medicinal chemists and computational drug designers can leverage these structures for virtual screening, fragment-based design, or rational optimization of next-generation KCa2.2-selective modulators. No comparator SK channel activator—including NS309, which binds to pre-existing pockets without inducing conformational changes—offers comparable structural characterization for KCa2.2-targeted design campaigns [1].

In Vivo Efficacy Studies in Animal Models of Cerebellar Dysfunction Where Clinical Development Precedent Exists

For in vivo efficacy studies using rodent models of cerebellar ataxia or essential tremor, rimtuzalcap offers the distinct advantage of established clinical precedent supporting target engagement and disease relevance. The compound's advancement to Phase II clinical evaluation implies favorable pharmacokinetic properties including oral bioavailability (twice-daily dosing in clinical trials) [1] and acceptable brain penetration to reach cerebellar Purkinje cells, the presumed site of action [2]. While precise in vivo potency data in animal models have not been fully disclosed, the clinical development trajectory provides indirect validation of compound suitability for in vivo CNS studies. Researchers should prioritize rimtuzalcap over preclinical-only SK channel activators (CyPPA, NS13001) when designing in vivo experiments intended to inform translational development strategies or when seeking to correlate preclinical efficacy with clinical outcome expectations [3].

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